molecular formula C15H12ClNO4 B6409023 3-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid CAS No. 1261934-27-3

3-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid

Cat. No.: B6409023
CAS No.: 1261934-27-3
M. Wt: 305.71 g/mol
InChI Key: AHOHUQSFFAPPEQ-UHFFFAOYSA-N
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Description

3-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a carbamoyl group, a chlorine atom, and a methoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-11-5-9(4-10(6-11)15(19)20)8-2-3-13(16)12(7-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOHUQSFFAPPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691596
Record name 3'-Carbamoyl-4'-chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-27-3
Record name 3'-Carbamoyl-4'-chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 5-methoxybenzoic acid.

    Formation of Intermediate: The first step involves the nitration of 3-chloroaniline to form 3-chloro-4-nitroaniline.

    Reduction: The nitro group in 3-chloro-4-nitroaniline is then reduced to form 3-chloro-4-aminophenyl.

    Carbamoylation: The amino group is then converted to a carbamoyl group using a suitable carbamoylating agent.

    Coupling Reaction: Finally, the carbamoylated intermediate is coupled with 5-methoxybenzoic acid under appropriate reaction conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products include 3-(3-carbamoyl-4-formylphenyl)-5-methoxybenzoic acid or 3-(3-carbamoyl-4-carboxyphenyl)-5-methoxybenzoic acid.

    Reduction: Products include 3-(3-aminophenyl)-5-methoxybenzoic acid.

    Substitution: Products include 3-(3-carbamoyl-4-hydroxyphenyl)-5-methoxybenzoic acid or 3-(3-carbamoyl-4-aminophenyl)-5-methoxybenzoic acid.

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid
  • 3-(4-Chlorophenyl)-5-methoxybenzoic acid
  • 3-(3-Carbamoylphenyl)-5-methoxybenzoic acid

Uniqueness

3-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid is unique due to the presence of both a carbamoyl group and a methoxy group on the benzoic acid core, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

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